1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-yl piperidine-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylamine with propargyl bromide to form the intermediate compound, which is then reacted with piperazine and piperidine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Similar in structure but lacks the chlorophenyl group.
1-(3-Chlorophenyl)prop-2-en-1-amine: Contains the chlorophenyl group but differs in the rest of the structure.
Uniqueness
1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine is unique due to its combination of a chlorophenyl group and a prop-2-yn-1-yl piperidine-2-carbonyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-2-9-22-10-4-3-8-18(22)19(24)23-13-11-21(12-14-23)17-7-5-6-16(20)15-17/h1,5-7,15,18H,3-4,8-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBDJQHNMPKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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